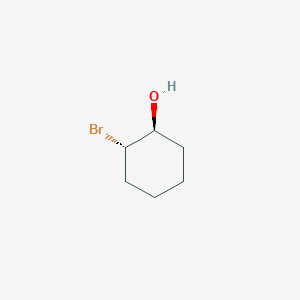
trans-2-Bromocyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-Bromocyclohexan-1-ol is a chiral bromohydrin, a compound that contains both a bromine atom and a hydroxyl group attached to a cyclohexane ring The stereochemistry of this compound is defined by the (1S,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1S,2S)-2-Bromocyclohexan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclohexene followed by hydrolysis. The reaction typically proceeds as follows:
Bromination: Cyclohexene is treated with bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂) to form 1,2-dibromocyclohexane.
Hydrolysis: The 1,2-dibromocyclohexane is then subjected to hydrolysis using aqueous sodium hydroxide (NaOH) to yield (1S,2S)-2-bromocyclohexan-1-ol.
Industrial Production Methods: Industrial production of (1S,2S)-2-bromocyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved.
Análisis De Reacciones Químicas
Types of Reactions: (1S,2S)-2-Bromocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), amines (NH₂)
Major Products:
Oxidation: Formation of 2-bromocyclohexanone
Reduction: Formation of cyclohexanol
Substitution: Formation of 2-hydroxycyclohexanol or 2-aminocyclohexanol
Aplicaciones Científicas De Investigación
(1S,2S)-2-Bromocyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-bromocyclohexan-1-ol depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The bromine atom is replaced by a hydrogen atom through the transfer of electrons from the reducing agent.
Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism.
Comparación Con Compuestos Similares
(1R,2R)-2-Bromocyclohexan-1-ol: The enantiomer of (1S,2S)-2-bromocyclohexan-1-ol with opposite stereochemistry.
2-Bromocyclohexanone: Lacks the hydroxyl group but contains a carbonyl group.
2-Hydroxycyclohexanol: Contains a hydroxyl group but lacks the bromine atom.
Uniqueness: (1S,2S)-2-Bromocyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H11BrO |
|---|---|
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
(1S,2S)-2-bromocyclohexan-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
AAMCLCZHZXKWRV-WDSKDSINSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)O)Br |
SMILES canónico |
C1CCC(C(C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


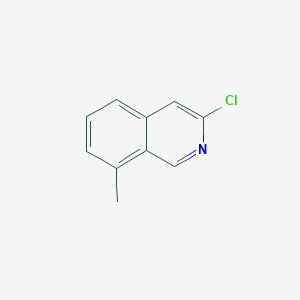
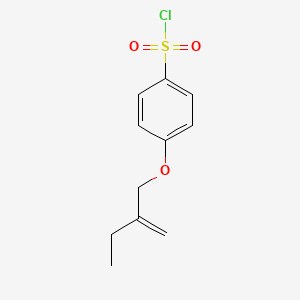
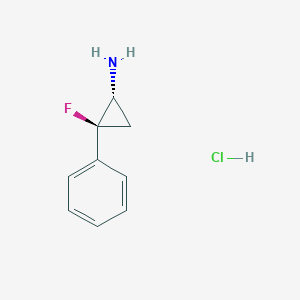

![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)
![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)
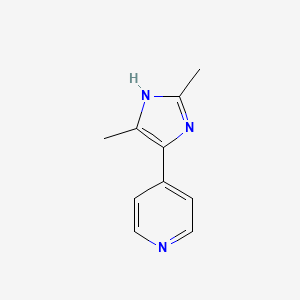


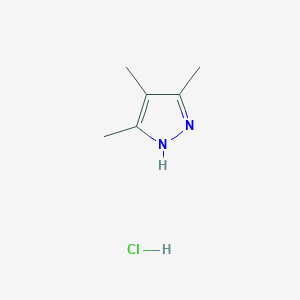
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)

